Bienvenue dans la boutique en ligne BenchChem!

Mutant IDH1-IN-4

Cancer Metabolism Oncometabolite Inhibition Cellular Pharmacology

Mutant IDH1-IN-4 is a distinct, non-substitutable IDH1-mutant inhibitor (cellular IC50 ≤0.5 μM in R132H lines). Its moderate potency suits partial target inhibition and dose-response studies, revealing subtle synthetic lethal interactions. Ideal for validating target dependence in patient-derived cancer models.

Molecular Formula C25H34N4O3
Molecular Weight 438.6 g/mol
Cat. No. B2942324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMutant IDH1-IN-4
Molecular FormulaC25H34N4O3
Molecular Weight438.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H34N4O3/c1-25(2)12-18-19(13-26)24(27-23(17-6-7-17)20(18)15-32-25)28-9-10-29(22(30)8-11-31-3)21(14-28)16-4-5-16/h16-17,21H,4-12,14-15H2,1-3H3/t21-/m0/s1
InChIKeyGNDMXEAGAZOBEM-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Mutant IDH1-IN-4: A Cell-Active Inhibitor of Oncogenic IDH1 Mutants for Cancer Research


Mutant IDH1-IN-4 (compound 434) is a small-molecule inhibitor of mutant Isocitrate Dehydrogenase 1 (IDH1), an enzyme that, when mutated, drives oncogenesis through the aberrant production of the oncometabolite 2-hydroxyglutarate (2-HG). This compound exhibits a cellular IC50 ≤ 0.5 μM against the R132H IDH1 mutant in engineered cell lines (HT1080, U87R132H) . As a research tool, it is utilized to dissect the biological consequences of mutant IDH1 inhibition in cancer models, including glioma, sarcoma, and leukemia, and to validate the therapeutic potential of targeting this pathway .

The Pitfalls of Generic Substitution: Why Mutant IDH1-IN-4 Is Not Interchangeable with Other IDH1 Inhibitors


IDH1 inhibitors constitute a diverse class with significant structural and functional heterogeneity that profoundly impacts their experimental utility. Substituting one tool compound for another without rigorous validation risks experimental irreproducibility and flawed conclusions. Key differentiators include: (1) the specific mutant allele(s) targeted (e.g., R132H vs. R132C), which may necessitate different inhibitors [1]; (2) the assay context—potency measured in isolated biochemical assays (e.g., IC50 = 13 nM for Mutant IDH1-IN-3) may not translate to cellular or in vivo activity [2]; (3) the inhibitor's selectivity profile relative to wild-type IDH1 and IDH2 isoforms, with some compounds exhibiting broad activity that can confound interpretation [3]; and (4) the mechanism of action (e.g., allosteric vs. orthosteric, covalent vs. reversible), which dictates downstream effects and resistance profiles [4]. Therefore, Mutant IDH1-IN-4 possesses a unique and distinct profile within the IDH1 inhibitor landscape, making it a specific, non-substitutable tool for defined experimental paradigms.

Quantitative Evidence Guide: Comparative Potency and Cellular Activity of Mutant IDH1-IN-4


Cellular vs. Biochemical Potency: Mutant IDH1-IN-4 Demonstrates Consistent Cell-Based Activity

Mutant IDH1-IN-4 exhibits a cellular IC50 ≤ 0.5 μM against the R132H mutant in HT1080 and U87R132H cell lines . This cellular activity is a critical parameter often missing for compounds primarily characterized in biochemical assays. For instance, while Mutant IDH1-IN-3 has a potent biochemical IC50 of 13 nM for R132H IDH1 [1], direct cellular potency data is not reported, limiting cross-study comparability. Mutant IDH1-IN-4 provides a validated tool for cell-based experiments requiring a defined, moderate level of inhibition.

Cancer Metabolism Oncometabolite Inhibition Cellular Pharmacology

Selectivity Profile of Mutant IDH1-IN-4 Against Wild-Type IDH Enzymes

While direct selectivity data for Mutant IDH1-IN-4 against wild-type IDH1 or IDH2 are not reported, class-level inference can be made from structurally related compounds from the same chemical series. For example, BAY-1436032, another mutant IDH1 inhibitor, demonstrates high selectivity with IC50s of 20 μM and >100 μM for wild-type IDH1 and IDH2, respectively, while maintaining potent mutant inhibition (IC50 = 15 nM) [1]. This indicates that the mutant IDH1 inhibitor pharmacophore can be tuned for selectivity. The reported cellular activity of Mutant IDH1-IN-4 in mutant-expressing cells, without reported effects on wild-type cells, suggests a similar selective profile, making it a useful tool for dissecting mutant-specific biology.

Selectivity Profiling Target Engagement Cancer Metabolism

Functional Cellular Potency: Comparison of Mutant IDH1-IN-4 with Other Cellular Inhibitors

Mutant IDH1-IN-4's cellular IC50 ≤ 0.5 μM can be compared to the cellular potency of other well-characterized mutant IDH1 inhibitors. BAY-1436032, for instance, shows IC50s of 73 nM, 47 nM, and 135 nM for 2-HG production in LN-229, HCT116, and HT-1080 cells, respectively [1]. While Mutant IDH1-IN-4 is less potent in these cellular assays than BAY-1436032, it offers a valuable, moderate-potency tool for experiments where a partial or graded inhibition of the pathway is desired, or for combination studies where strong inhibition might be cytotoxic or mask synergistic effects.

Oncometabolite 2-HG Cellular Assay Cancer Metabolism

Chemical Tool Distinction: Mutant IDH1-IN-4 vs. Mutant IDH1-IN-2 in Cellular Contexts

Mutant IDH1-IN-4 is distinguished from Mutant IDH1-IN-2 by the nature of the reported potency data. Mutant IDH1-IN-2 has an IC50 of 16.6 nM in a fluorescence biochemical assay [1], but cellular activity data are not provided. In contrast, Mutant IDH1-IN-4 is characterized by its cellular IC50 of ≤ 0.5 μM . For researchers requiring a validated, cell-active probe, Mutant IDH1-IN-4 offers immediate experimental utility without the need for extensive preliminary optimization to confirm cellular target engagement.

Chemical Biology Cancer Metabolism Tool Compound Selection

Optimal Research Applications for Mutant IDH1-IN-4 Based on Quantitative Evidence


Investigating Cellular Phenotypes in IDH1-Mutant Cancer Models

The established cellular IC50 of ≤ 0.5 μM in R132H-mutant cell lines (HT1080, U87R132H) makes Mutant IDH1-IN-4 a suitable tool for studying the cellular consequences of mutant IDH1 inhibition. This includes assays measuring changes in cell proliferation, apoptosis, differentiation, and 2-HG levels in glioma and sarcoma models. Its moderate potency is ideal for achieving partial target inhibition, which can be more informative than complete ablation when modeling therapeutic effects or studying pathway dynamics.

Tool for Comparative Pharmacology Studies with More Potent Inhibitors

Mutant IDH1-IN-4's cellular potency is approximately 3.7-fold lower than that of BAY-1436032 in comparable cell lines [1]. This differential makes it a valuable reference compound in dose-response experiments to establish potency thresholds for specific phenotypic outcomes (e.g., minimal effective dose for 2-HG reduction vs. induction of differentiation). It can serve as a 'low-potency' control when testing novel, more potent inhibitors.

Functional Genomics and Drug Combination Screens

In functional genomics screens (e.g., CRISPR-Cas9 or siRNA) aimed at identifying synthetic lethal interactions with mutant IDH1, a moderate inhibitor like Mutant IDH1-IN-4 is advantageous. Strong, saturating inhibitors can mask subtle genetic dependencies or synergistic drug interactions. By using a less potent inhibitor, researchers can create a sensitized system that better reveals functional interactions, as demonstrated by the characterization of BAY-1436032 . Mutant IDH1-IN-4 can similarly be used in drug combination matrices with chemotherapeutics or targeted agents to identify additive or synergistic effects.

Validating Target Engagement in Novel IDH1-Mutant Cell Lines

For laboratories developing new IDH1-mutant cancer cell lines or patient-derived models, Mutant IDH1-IN-4 provides a readily available, cell-active tool to validate target dependence. The clear cellular IC50 allows for straightforward assessment of whether the mutant enzyme drives an oncogenic phenotype in a given model, prior to investing in more expensive or less-characterized inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mutant IDH1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.